molecular formula C23H23N5OS B2490624 N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893925-71-8

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Cat. No. B2490624
CAS RN: 893925-71-8
M. Wt: 417.53
InChI Key: WADQKGCIHDUADW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine analogues, including structures similar to the compound , involves key synthetic steps such as palladium-catalyzed C-C coupling and reductive alkylation processes. These methodologies facilitate the construction of the complex pyrazolo[3,4-d]pyrimidine scaffold, essential for the compound's unique biological and chemical properties (Taylor & Patel, 1992).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[3,4-d]pyrimidine derivatives, including detailed quantum mechanical calculations, provides insights into the molecule's electronic structure, including MEP (molecular electrostatic potentials) and HOMO-LUMO (highest occupied and lowest unoccupied molecular orbitals) analysis. These studies help in understanding the chemical reactivity and interaction potential of the compound (Shukla & Yadava, 2020).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds undergo various chemical reactions, including alkylation, acylation, and cycloaddition, to yield a range of derivatives with diverse biological activities. These reactions are pivotal for exploring the chemical space around the core structure and identifying potential therapeutic agents (Attaby, Eldin, & Hanafi, 1997).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-14-5-6-20(17(4)8-14)28-22-19(11-26-28)23(25-13-24-22)30-12-21(29)27-18-9-15(2)7-16(3)10-18/h5-11,13H,12H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADQKGCIHDUADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

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